(-)-cis-Chrysanthemic acid
Overview
Description
(-)-cis-chrysanthemic acid is a cis-chrysanthemic acid. It is an enantiomer of a (+)-cis-chrysanthemic acid.
Scientific Research Applications
Novel Synthetic Approaches
(-)-cis-Chrysanthemic acid has been a focal point in synthetic organic chemistry due to its significance in the production of pyrethroid insecticides. Researchers have developed various synthetic routes to access both racemic and enantiomerically pure forms of (-)-cis-chrysanthemic acid. A notable method involves the α,α′-dibromination of dimethyldimedone, leading to a highly chemoselective synthesis of (-)-cis-chrysanthemic acid through tandem H/K–K/H exchanges at low temperatures. This approach, however, faces challenges in achieving enantioselectivity, highlighting an area for further exploration (Krief, Dumont, & Kremer, 2009). Additionally, diastereoselective bromination strategies have been applied to compounds with a cyclohex-3-enol moiety, successfully controlling the relative and absolute stereochemistry of (-)-cis-chrysanthemic acid derivatives (Krief, Jeanmart, & Kremer, 2008).
Decomposition and Stability Studies
The stability and decomposition mechanisms of (-)-cis-chrysanthemic acid under various conditions are crucial for its application in insecticides. Computational studies using density functional theory (DFT) have explored the potential energy surfaces (PES) for its decomposition, revealing that pathways such as cis-trans isomerization, rearrangement, and fragmentation are endothermic. These findings suggest that the cis-trans isomerization is thermodynamically more favorable, providing insights into the stability and degradation patterns of chrysanthemic acid under environmental conditions (Elroby & Aziz, 2011).
Application in Pheromone Synthesis
Derivatives of (-)-cis-chrysanthemic acid have been identified in the natural products chemistry realm, particularly in the synthesis of insect pheromones. A study discovered the (1S,3R)-cis-chrysanthemyl tiglate ester as a sex pheromone component in the striped mealybug, demonstrating the cis configuration's rarity and significance in arthropod communication. This finding underscores the potential of (-)-cis-chrysanthemic acid derivatives in developing eco-friendly pest control strategies by mimicking natural insect communication systems (Tabata & Ichiki, 2017).
Enantioselective Syntheses
The enantioselective synthesis of (-)-cis-chrysanthemic acid remains a challenging area, with various strategies being explored to achieve high enantiopurity. Methods leveraging diastereoselective epoxidation and subsequent separation of enantiomers have been reported, contributing to the development of more effective and selective insecticidal compounds by accessing the desired enantiomer of (-)-cis-chrysanthemic acid (Krief, Jeanmart, & Kremer, 2008).
Thermodynamic Properties
Understanding the thermodynamic properties of (-)-cis-chrysanthemic acid is essential for its processing and application in various formulations. Studies focusing on its heat capacities and thermodynamic functions across different temperature ranges have provided valuable data for optimizing the conditions for its industrial use, such as in the formulation of insecticides (Xue et al., 2004).
properties
CAS RN |
26771-06-2 |
---|---|
Product Name |
(-)-cis-Chrysanthemic acid |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
XLOPRKKSAJMMEW-HTQZYQBOSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C |
SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C |
Other CAS RN |
26771-06-2 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.